molecular formula C12Br10O B1669992 Decabromodiphenyl ether CAS No. 1163-19-5

Decabromodiphenyl ether

Cat. No. B1669992
CAS RN: 1163-19-5
M. Wt: 959.2 g/mol
InChI Key: WHHGLZMJPXIBIX-UHFFFAOYSA-N
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Description

Decabromodiphenyl ether (BDE-209) is a member of a class of brominated flame retardants that are added to plastics, textiles, and other materials to retard combustibility . It is widely used as an industrial flame retardant .


Synthesis Analysis

BDE-209 undergoes debromination in the presence of microbes and zero-valent iron . It is also subject to photodebromination when adsorbed onto different solid matrices . A study has shown that BDE-209 can be biodegraded by Pseudomonas aeruginosa, a Gram-negative bacterium .


Molecular Structure Analysis

The molecular formula of BDE-209 is C12Br10O, and its molecular weight is 959.17 g/mol . The molecule consists of two phenyl rings connected by an ether bond, with each phenyl ring carrying five bromine atoms .


Chemical Reactions Analysis

BDE-209 can undergo debromination, hydroxylation, deprotonation, breakage of ether bonds, and ring-opening processes during degradation . The degradation products include hexaBDEs to octaBDEs and diBDFs to pentaBDFs .


Physical And Chemical Properties Analysis

BDE-209 is a white or pale yellow solid with a density of 3.364 g/cm³ . It has a melting point of 294 to 296 °C and decomposes at a boiling point of 425 °C . Its solubility in water is 20-30 µg/litre .

Scientific Research Applications

Flame Retardant in Plastics and Textiles

  • Application : DecaBDE is used as an additive flame retardant in plastics, polymers, sealants, adhesives, textiles, garments, rubber, coatings, inks, and various materials used in furnishings . Plastics used in wires, cables, pipes, and carpets often contain decaBDE or are composed of materials containing it .
  • Method : DecaBDE is added to the material during the manufacturing process to enhance its flame-retardant properties .
  • Results : The use of decaBDE significantly reduces the risk of fire in various consumer products .

Phototransformation Research

  • Application : DecaBDE undergoes phototransformation in different media by simulated sunlight .
  • Method : Compound-specific stable isotope analysis was applied to investigate BDE-209 phototransformation in n-hexane, MeOH:H2O (v:v, 8:2), and simulated seawater by simulated sunlight .
  • Results : BDE-209 transformation followed pseudo-first-order kinetic, with degradation rate in the following of n-hexane (2.66×10−3 min−1) > simulated seawater (1.83×10−3 min−1) > MeOH:H2O (1.41×10−3 min−1) .

Safety And Hazards

BDE-209 is fatal if swallowed and causes skin and eye irritation . It may cause drowsiness or dizziness, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene
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InChI

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
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InChI Key

WHHGLZMJPXIBIX-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
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Molecular Formula

C12Br10O, C12 Br10O
Record name DECABROMODIPHENYL OXIDE
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DSSTOX Substance ID

DTXSID9020376
Record name 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether
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Molecular Weight

959.2 g/mol
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Physical Description

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Boiling Point

Decomposes at 425 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none
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Density

3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible)
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Mechanism of Action

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported., The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day., DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents.
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Impurities

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species.
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Product Name

Decabromodiphenyl oxide

Color/Form

Yellow prisms from toluene, White powder

CAS RN

1163-19-5
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Melting Point

569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decabromodiphenyl ether
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Decabromodiphenyl ether
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Decabromodiphenyl ether
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Decabromodiphenyl ether
Reactant of Route 6
Decabromodiphenyl ether

Citations

For This Compound
11,300
Citations
AC Gerecke, PC Hartmann, NV Heeb… - … science & technology, 2005 - ACS Publications
The environmental safety of decabromodiphenyl ether (BDE-209), a widely used flame retardant, has been the topic of controversial discussions during the past several years. …
Number of citations: 473 pubs.acs.org
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
LG Costa, G Giordano - Neurotoxicology, 2011 - Elsevier
… In the amphibian Xenopus laevis, exposure of tadpoles to the technical decabromodiphenyl ether mixture DE-83R (containing 96–99% BDE-209, as well as other PBDEs) in water, from …
Number of citations: 134 www.sciencedirect.com
ML Hardy, M Banasik, T Stedeford - Critical reviews in toxicology, 2009 - Taylor & Francis
We evaluated the available pharmacokinetic data and human and animal toxicity data for 2,2′,3,3′,4,4′,5,5′,6,6′-decabromodiphenyl ether (BDE-209) (CASRN 1163-19-5) with …
Number of citations: 63 www.tandfonline.com
HM Stapleton, NG Dodder - Environmental Toxicology and …, 2008 - Wiley Online Library
Photolytic degradation of decabromodiphenyl ether (BDE 209) has been observed in several matrices such as solvent/water mixtures, sediments, and soil; however, no studies have …
Number of citations: 250 setac.onlinelibrary.wiley.com
G Söderström, U Sellström, CA de Wit… - … science & technology, 2004 - ACS Publications
… In general, the concentrations of lower brominated (tetra-penta) diphenyl ethers in biota exceed those of the most heavily used product, decabromodiphenyl ether (DecaBDE). In this …
Number of citations: 773 pubs.acs.org
A Mörck, H Hakk, U Örn, EK Wehler - Drug metabolism and disposition, 2003 - ASPET
Among the group of polybrominated diphenyl ethers used as flame-retardants, the fully brominated diphenyl ether, decabromodiphenyl ether (decaBDE), is the most commonly used. …
Number of citations: 242 dmd.aspetjournals.org
I Hua, N Kang, CT Jafvert… - … and Chemistry: An …, 2003 - Wiley Online Library
… retardants, with production of decabromodiphenyl ether (DBDPE) … Decabromodiphenyl ether was irradiated within a Rayonet … Decabromodiphenyl ether transformed more slowly when …
Number of citations: 122 setac.onlinelibrary.wiley.com
A Kierkegaard, L Balk, U Tjärnlund… - Environmental …, 1999 - ACS Publications
Dietary uptake and effects of decabromodiphenyl ether (DeBDE), a widely used flame retardant, were studied in rainbow trout. Fish were fed for 16, 49, or 120 days with control or …
Number of citations: 315 pubs.acs.org
N Ricklund, A Kierkegaard, MS McLachlan - Chemosphere, 2008 - Elsevier
Decabromodiphenyl ethane (deBDethane) is an additive flame retardant marketed as a replacement for decabromodiphenyl ether (decaBDE). The structures of the two chemicals are …
Number of citations: 114 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.